

# head-to-head comparison of milvexian and dabigatran in vitro

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## Compound of Interest

Compound Name: *Milvexian*

Cat. No.: *B3324122*

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## Head-to-Head In Vitro Comparison: Milvexian vs. Dabigatran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two anticoagulant agents, **milvexian** and dabigatran. **Milvexian** is an investigational, orally bioavailable, small-molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade. Dabigatran is an established oral direct thrombin inhibitor (DTI) that targets the final common pathway of coagulation. This document summarizes key quantitative data, provides detailed experimental methodologies for cited assays, and includes visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of their respective in vitro profiles.

## Data Presentation: Quantitative In Vitro Comparison

The following table summarizes the key in vitro parameters for **milvexian** and dabigatran based on published experimental data.

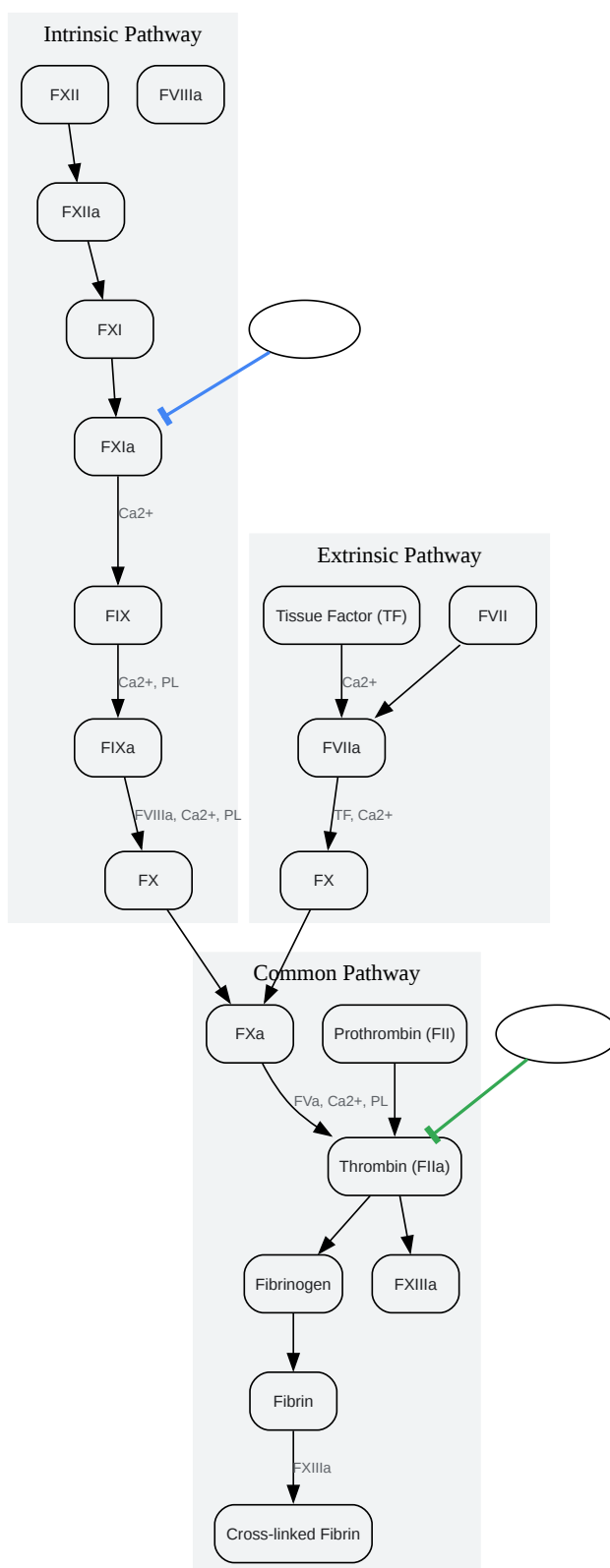
Parameter	Milvexian	Dabigatran	Reference(s)
Target	Factor XIa (FXIa)	Thrombin (Factor IIa)	[1][2]
Mechanism of Action	Reversible, direct, active-site inhibitor	Reversible, direct, competitive inhibitor	[1][2]
Inhibition Constant (Ki) for Human Target	0.11 nM	4.5 nM	[1]
Half-maximal Inhibitory Concentration (IC50) for Target	Not explicitly found	9.3 nM	
Activated Partial Thromboplastin Time (aPTT) Prolongation	Concentration-dependent; 2-fold increase at 0.44 $\mu$ M - 2.1 $\mu$ M	Concentration-dependent; doubling at 0.23 $\mu$ M	[3]
Thrombin Generation Assay (TGA) - IC50	Not explicitly found	0.56 $\mu$ M (for ETP inhibition)	
Selectivity	>5000-fold selectivity over related serine proteases, except for plasma kallikrein (Ki = 44 nM) and chymotrypsin (Ki = 35 nM)	Inhibits human and mouse trypsin isoforms (Ki range 10–79 nM)	[1][4]

## Signaling Pathway and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

## Coagulation Cascade and Inhibition Points

This diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the specific targets of **milvexian** (Factor XIa) and **dabigatran** (Thrombin).

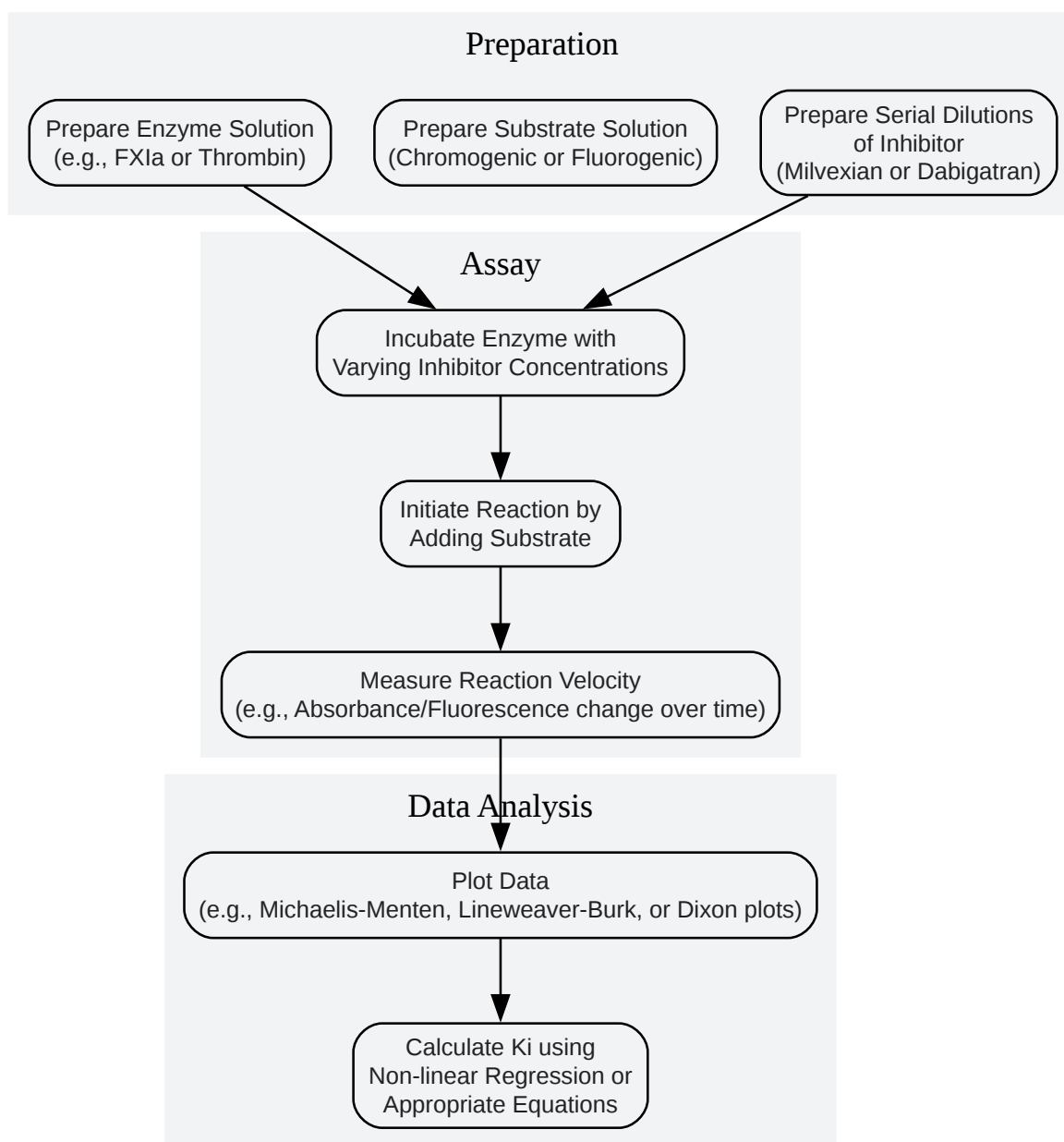


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Coagulation cascade with inhibition sites.

## Experimental Workflow: Determination of Inhibition Constant ( $K_i$ )

This diagram outlines a typical workflow for determining the  $K_i$  of a reversible enzyme inhibitor.

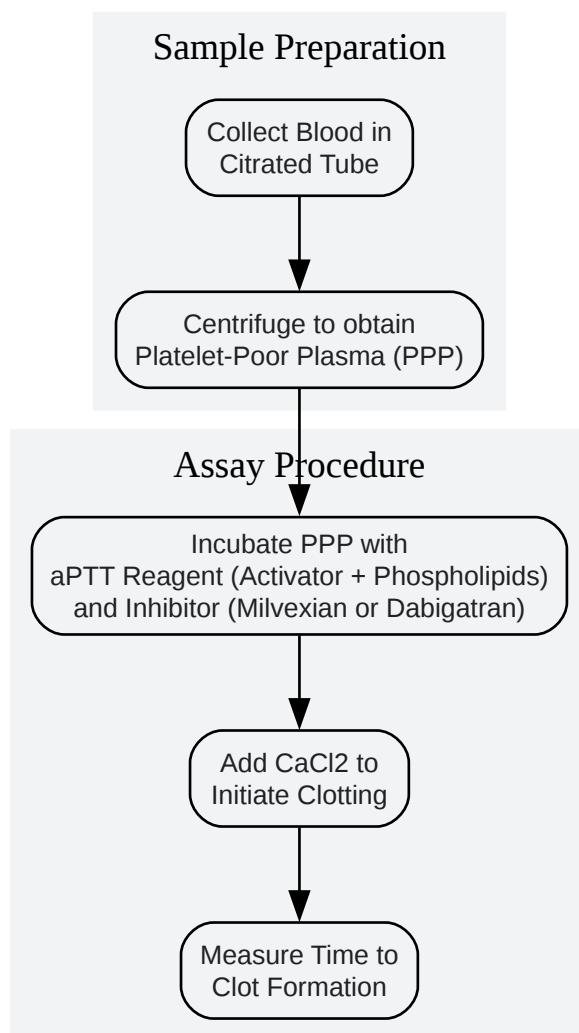


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Workflow for  $K_i$  determination.

## Experimental Workflow: Activated Partial Thromboplastin Time (aPTT) Assay

This diagram illustrates the key steps involved in performing an aPTT assay.



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## References

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- 4. Preclinical testing of dabigatran in trypsin-dependent pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
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